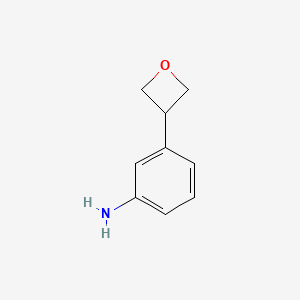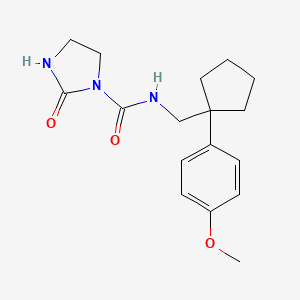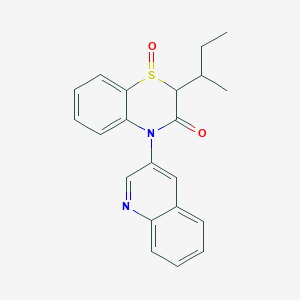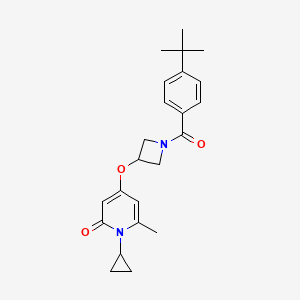
N-(2,2-Dimethyl-3-phenylmethoxycyclobutyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Dimethyl-3-phenylmethoxycyclobutyl)prop-2-enamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
DPCPX exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. Adenosine is a signaling molecule that plays a crucial role in regulating various physiological processes, including cardiovascular function, neurotransmission, and immune response. The A1 receptor is one of the four subtypes of adenosine receptors, and it is widely distributed in various tissues and organs.
Biochemical and Physiological Effects:
DPCPX has been shown to modulate various physiological processes, including cardiovascular function, neurotransmission, and immune response. By blocking the A1 receptor, DPCPX can increase heart rate, blood pressure, and coronary flow, which are beneficial in the treatment of cardiovascular diseases. It can also modulate neurotransmitter release, leading to potential therapeutic effects in neurological disorders. Moreover, DPCPX can modulate immune response, which has potential applications in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
DPCPX has several advantages for lab experiments, including its high selectivity and potency for the A1 receptor, its stability, and its availability as a synthetic compound. However, it also has some limitations, including its potential toxicity and the need for careful control of the reaction conditions during synthesis.
Orientations Futures
There are several future directions for the research and development of DPCPX. One potential direction is the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the therapeutic potential of DPCPX in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Moreover, the elucidation of the molecular mechanisms underlying the pharmacological effects of DPCPX can provide insights into the development of novel therapeutics targeting the adenosine A1 receptor.
Conclusion:
In conclusion, DPCPX is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a selective antagonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological processes. DPCPX has potential applications in cardiovascular diseases, neurological disorders, and cancer therapy. However, further research is needed to fully understand its pharmacological effects and to develop novel therapeutics based on its mechanism of action.
Méthodes De Synthèse
The synthesis of DPCPX involves a series of chemical reactions. The starting material is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, which undergoes a series of reactions to form the final product. The process involves the use of various reagents and solvents, and the reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. It is a selective antagonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological processes. By blocking the A1 receptor, DPCPX can modulate the activity of various signaling pathways, leading to therapeutic effects.
Propriétés
IUPAC Name |
N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-4-15(18)17-13-10-14(16(13,2)3)19-11-12-8-6-5-7-9-12/h4-9,13-14H,1,10-11H2,2-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFOURZZYKYIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OCC2=CC=CC=C2)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2971224.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2971227.png)


![3-chloro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2971231.png)



![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2971238.png)




![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2971244.png)